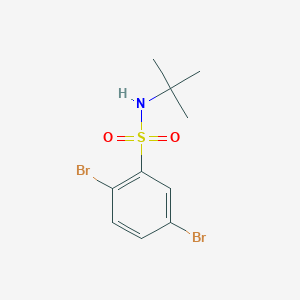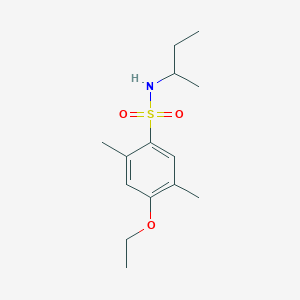
2,5-dibromo-N-(tert-butyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(tert-butyl)benzenesulfonamide, also known as DBBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This sulfonamide derivative has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of cellular processes. Studies have shown that 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide. One area of interest is the development of new drugs based on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide for the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its potential applications in other areas of medicine, such as cancer treatment and neurodegenerative diseases. Finally, research on the potential toxicity of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its effects on the environment is also needed to ensure its safe use in scientific research.
Synthesemethoden
2,5-dibromo-N-(tert-butyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dibromoaniline with tert-butyl chloroformate and sodium benzenesulfonamide, or the reaction of 2,5-dibromoaniline with tert-butyl isocyanate and sodium benzenesulfonamide. These methods have been optimized to produce high yields of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy.
Eigenschaften
Produktname |
2,5-dibromo-N-(tert-butyl)benzenesulfonamide |
|---|---|
Molekularformel |
C10H13Br2NO2S |
Molekulargewicht |
371.09 g/mol |
IUPAC-Name |
2,5-dibromo-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 |
InChI-Schlüssel |
ZAEGOCWJDSHYBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















